(S)-2-Amino-2-(2-chlorophenyl)acetic acid discovery and history
(S)-2-Amino-2-(2-chlorophenyl)acetic acid discovery and history
An In-depth Technical Guide to the Discovery and History of (S)-2-Amino-2-(2-chlorophenyl)acetic acid
Introduction
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is a non-proteinogenic, chiral amino acid derivative of significant importance in the pharmaceutical industry. Its primary role is as a crucial chiral building block in the synthesis of the potent antiplatelet agent, Clopidogrel. The stereochemistry at the alpha-carbon is paramount, as only the (S)-enantiomer leads to the pharmacologically active drug, while the (R)-enantiomer is inactive. This guide provides a comprehensive overview of its history, synthesis, and the biological significance of its end-product, Clopidogrel, tailored for researchers, scientists, and drug development professionals.
Discovery and History
The history of (S)-2-Amino-2-(2-chlorophenyl)acetic acid is intrinsically linked to the development of the antithrombotic drug Clopidogrel. In the 1990s, researchers at Sanofi were seeking a successor to Ticlopidine, a first-generation thienopyridine antiplatelet agent.[1][2] While effective, Ticlopidine had notable side effects. The research led to the synthesis of numerous analogues, culminating in the discovery of Clopidogrel.[1]
Clopidogrel, the methyl ester of a derivative of (S)-2-Amino-2-(2-chlorophenyl)acetic acid, was found to be more potent and have a better safety profile. It was licensed by Sanofi in 1986 and launched commercially in 1998 under the trade name Plavix.[1][3] This success spurred the development of large-scale, economically viable synthetic routes for its key chiral intermediate, (S)-2-Amino-2-(2-chlorophenyl)acetic acid. The critical importance of obtaining the pure (S)-enantiomer was established early on, as the corresponding (R)-enantiomer of Clopidogrel exhibits no antithrombotic activity.[4] This necessity drove extensive research into efficient methods for asymmetric synthesis and chiral resolution.
Synthesis Methodologies
The industrial production of enantiomerically pure (S)-2-Amino-2-(2-chlorophenyl)acetic acid predominantly relies on the resolution of a racemic mixture. This approach involves two main stages: the synthesis of the racemic compound and the subsequent separation of the desired (S)-enantiomer.
Racemic Synthesis: Strecker Synthesis
A common and efficient method for preparing the racemic starting material is the Strecker synthesis. This reaction involves the treatment of an aldehyde (o-chlorobenzaldehyde) with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.
Chiral Resolution via Diastereomeric Salt Formation
The most widely adopted method for separating the enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. L-(+)-tartaric acid is frequently employed for this purpose due to its effectiveness and availability.[5][6] The principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amino acid (or its ester) and the chiral acid. One salt preferentially crystallizes from the solution, allowing for its separation.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic methyl-α-amino-(2-chlorophenyl)acetate
This protocol is a generalized procedure based on methods described in the patent literature for resolving the racemic methyl ester of the target compound using L-(+)-tartaric acid.[7]
Materials:
-
Racemic methyl-α-amino-(2-chlorophenyl)acetate
-
L-(+)-tartaric acid
-
Methanol
-
Seeding crystals of S-(+)-methyl-α-amino-(2-chlorophenyl)acetate L-(+)-tartrate salt (optional, but recommended)
-
Filtration apparatus
-
Reaction vessel with temperature control and stirring
Procedure:
-
Dissolution: Charge the reaction vessel with racemic methyl-α-amino-(2-chlorophenyl)acetate (1.0 equivalent) and methanol. Stir for approximately 10 minutes to ensure complete dissolution.
-
Addition of Resolving Agent: Add L-(+)-tartaric acid (approximately 0.75-1.0 equivalents) to the solution at ambient temperature (e.g., 25°C). Stir for another 10 minutes.
-
Seeding (Optional): Introduce a small quantity of S-(+)-isomer tartrate salt seeding crystals to the reaction mass to induce crystallization. Stir for 10 minutes.
-
Crystallization: Cool the reaction mixture to a lower temperature (e.g., 0-5°C) and maintain stirring for a period sufficient for crystallization to complete (e.g., 2-3 hours).
-
Isolation: Filter the resulting precipitate (the diastereomeric salt of the S-(+)-enantiomer).
-
Washing: Wash the isolated solid with cold methanol to remove the mother liquor containing the dissolved R-(-)-enantiomer salt.
-
Drying: Dry the product under vacuum.
-
Liberation of the Free Amino Ester: The purified diastereomeric salt is then treated with a base (e.g., sodium carbonate in an aqueous solution) to neutralize the tartaric acid and liberate the free S-(+)-methyl-α-amino-(2-chlorophenyl)acetate, which can be extracted with an organic solvent.[8]
Data Presentation
Table 1: Physicochemical and Quantitative Data
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)acetic acid | |
| CAS Number | 141315-50-6 | |
| Molecular Formula | C₈H₈ClNO₂ | |
| Molecular Weight | 185.61 g/mol | |
| Typical Resolution Yield | ~40-46% (based on half of the initial racemic mixture) | [5][6] |
| Achievable Optical Purity | >98% enantiomeric excess (ee) | [9] |
Biological Significance and Application
(S)-2-Amino-2-(2-chlorophenyl)acetic acid is not directly pharmacologically active but is the essential precursor for Clopidogrel. Clopidogrel is a prodrug that undergoes metabolic activation in the liver to form an active thiol metabolite.[10][11] This active metabolite is a potent inhibitor of platelet aggregation.
Mechanism of Action of Clopidogrel
The active metabolite of Clopidogrel functions by irreversibly blocking the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets.[12][13] This action prevents the downstream signaling cascade that leads to platelet activation and aggregation, thereby reducing the risk of thrombosis.
-
Metabolic Activation: Orally administered Clopidogrel is converted by hepatic cytochrome P450 enzymes (primarily CYP2C19) into an active thiol metabolite.[14][15]
-
P2Y12 Receptor Blockade: The active metabolite forms a disulfide bond with the P2Y12 receptor, irreversibly inhibiting it.[12]
-
Inhibition of G-Protein Signaling: The P2Y12 receptor is coupled to a Gi protein. Its blockade prevents ADP from activating this pathway.[14][16]
-
Downstream Effects: This inhibition prevents the Gi-mediated inhibition of adenylyl cyclase, which in turn prevents a decrease in intracellular cyclic AMP (cAMP) levels. It also blocks the activation of phosphoinositide 3-kinase (PI3K).[12][16][17]
-
Inhibition of Platelet Aggregation: The ultimate effect is the prevention of the conformational activation of the glycoprotein IIb/IIIa complex, which is necessary for platelets to bind to fibrinogen and aggregate.[11][12]
Visualizations
Synthesis and Resolution Workflow
Caption: General workflow for the synthesis and resolution of (S)-2-Amino-2-(2-chlorophenyl)acetic acid.
Clopidogrel Mechanism of Action
Caption: Mechanism of action of Clopidogrel via irreversible inhibition of the platelet P2Y12 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. hematology.org [hematology.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103509037A - Preparation method of clopidogrel and intermediate thereof - Google Patents [patents.google.com]
- 6. CN101747219A - Synthesis of clopidogrel impurity intermediate - Google Patents [patents.google.com]
- 7. US20070225320A1 - Process for preparing clopidogrel - Google Patents [patents.google.com]
- 8. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 9. US7763730B2 - Method preparation clopidogrel and intermediates used therein - Google Patents [patents.google.com]
- 10. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Clopidogrel - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
